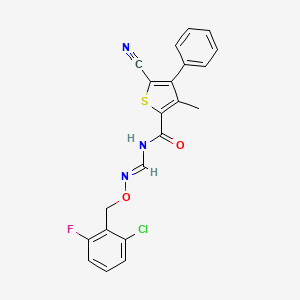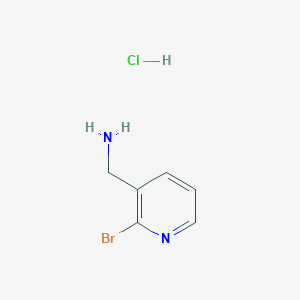![molecular formula C21H18N4O3 B2985154 (E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide CAS No. 1181466-03-4](/img/structure/B2985154.png)
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Preservative Applications
Propyl paraben, a compound structurally related to "(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide," is widely used as an antimicrobial preservative in foods, drugs, and cosmetics. It has been extensively studied for over 50 years, demonstrating a stable and non-volatile nature conducive to preserving product integrity. The metabolism, safety, and regulatory aspects of propyl paraben highlight the importance of understanding the behavior of similar compounds in various applications (Soni, Burdock, Taylor, & Greenberg, 2001).
Synthesis of Heterocyclic Compounds
The pyrazole moiety, closely related to the structure of "(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide," plays a significant role in the development of biologically active compounds. Pyrazoles are extensively used in medicinal chemistry due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis approaches for pyrazole derivatives offer valuable strategies for designing more active biological agents, highlighting the compound's utility in creating new therapeutic options (Dar & Shamsuzzaman, 2015).
Environmental and Health Safety Studies
Research on brominated flame retardants and their hydroxylated or methoxylated derivatives, which share structural similarities with "(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide," has raised concerns about potential adverse effects on the developing brain. Studies have focused on the mechanisms of neurodevelopmental toxicity, including the bioactivation of these compounds through hydroxylation. The increased hazard for developmental neurotoxicity by hydroxylated derivatives, compared with their parent congeners, underscores the need for further investigation into their impact on health and the environment (Dingemans, van den Berg, & Westerink, 2011).
properties
IUPAC Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-18-8-6-17(7-9-18)24-21(26)15(12-22)10-16-13-23-25-20(16)14-4-3-5-19(11-14)28-2/h3-11,13H,1-2H3,(H,23,25)(H,24,26)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCKHTZUHSZTHS-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(NN=C2)C3=CC(=CC=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(NN=C2)C3=CC(=CC=C3)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-methoxyphenyl)-3-[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2985074.png)
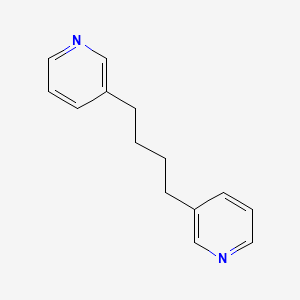
![(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine](/img/structure/B2985076.png)
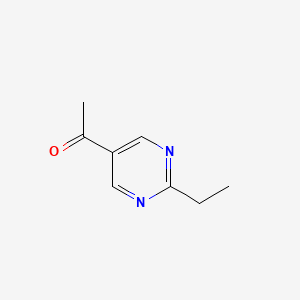
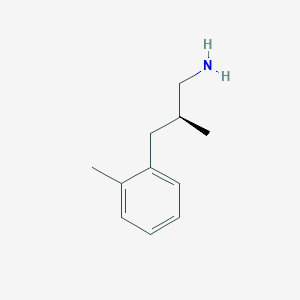
![N-(furan-2-ylmethyl)-4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2985082.png)
![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}piperazine trihydrochloride](/img/structure/B2985084.png)
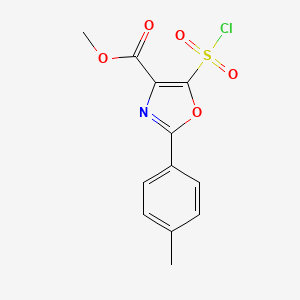
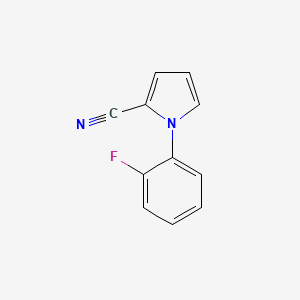
![4-((2-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2985090.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone](/img/structure/B2985091.png)
![(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2985092.png)
